An In-depth Technical Guide to the Synthesis and Characterization of (Isoxazol-5-yl)methanamine Hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of (Isoxazol-5-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of (isoxazol-5-yl)methanamine hydrochloride. The isoxazole moiety is a key pharmacophore in a variety of approved drugs, making its derivatives, such as the title compound, valuable building blocks in medicinal chemistry and drug discovery. This document outlines a plausible multi-step synthesis, detailed experimental protocols, and expected analytical data based on established chemical principles and data from analogous structures.
Proposed Synthetic Pathway
The synthesis of (isoxazol-5-yl)methanamine hydrochloride can be envisioned through a four-step sequence commencing with the formation of an isoxazole-5-carboxaldehyde intermediate. This aldehyde is then converted to the corresponding nitrile, which is subsequently reduced to the primary amine. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.
Overall Reaction Scheme:
Step 1: Isoxazole-5-carboxaldehyde Synthesis Step 2: Conversion to Isoxazole-5-carbonitrile Step 3: Reduction to (Isoxazol-5-yl)methanamine Step 4: Hydrochloride Salt Formation
Data Presentation
Table 1: Summary of Proposed Synthetic Steps
| Step | Transformation | Key Reagents | Solvent(s) |
| 1 | Isoxazole Ring Formation & Aldehyde Synthesis | Precursors for isoxazole ring, Oxidizing agent | Various |
| 2 | Oxime formation and dehydration to Nitrile | Hydroxylamine hydrochloride, Dehydrating agent | Ethanol, DCM |
| 3 | Nitrile Reduction to Primary Amine | Lithium aluminum hydride (LiAlH₄) | THF, Diethyl ether |
| 4 | Hydrochloride Salt Formation | Hydrochloric acid (in ether or dioxane) | Diethyl ether |
Table 2: Representative ¹H NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| (Isoxazol-5-yl)methanamine | ~8.4 | s | 1H | H-3 (isoxazole ring) |
| (Analogous Structure) | ~6.5 | s | 1H | H-4 (isoxazole ring) |
| ~4.1 | s | 2H | -CH₂-NH₂ | |
| ~1.8 (broad) | s | 2H | -NH₂ |
Table 3: Representative ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| (Isoxazol-5-yl)methanamine | ~168 | C-5 (isoxazole ring) |
| (Analogous Structure) | ~150 | C-3 (isoxazole ring) |
| ~102 | C-4 (isoxazole ring) | |
| ~38 | -CH₂-NH₂ |
Table 4: Representative IR and Mass Spectrometry Data
| Analysis Type | Expected Key Signals/Values |
| IR (cm⁻¹) | 3400-3200 (N-H stretch), 1620-1580 (C=N stretch, isoxazole), 1450 (C=C stretch, isoxazole) |
| Mass Spec (m/z) | Expected [M+H]⁺: 99.0558 for C₄H₇N₂O⁺ |
Experimental Protocols
The following are detailed experimental methodologies for the proposed synthesis.
Step 1: Synthesis of Isoxazole-5-carboxaldehyde
The synthesis of isoxazole-5-carboxaldehyde can be achieved through various methods for constructing the isoxazole ring, often involving cycloaddition reactions. A common approach involves the reaction of a β-keto-enol ether with hydroxylamine, followed by oxidation of a resulting hydroxymethyl group to the aldehyde. For the purpose of this guide, we will assume the availability of a suitable precursor that can be converted to the target aldehyde.
Step 2: Synthesis of Isoxazole-5-carbonitrile
This step involves a two-part procedure: the formation of the aldoxime followed by its dehydration to the nitrile.
Part A: Formation of Isoxazole-5-carboxaldehyde Oxime
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To a solution of isoxazole-5-carboxaldehyde (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, remove the ethanol under reduced pressure.
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Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime, which can often be used in the next step without further purification.
Part B: Dehydration of the Oxime to Isoxazole-5-carbonitrile
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Dissolve the crude isoxazole-5-carboxaldehyde oxime (1.0 eq.) in anhydrous dichloromethane (DCM).
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Add a suitable dehydrating agent, such as phosphorus pentoxide (P₂O₅, 1.5 eq.) or Burgess reagent (1.2 eq.), in portions while stirring at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
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Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford pure isoxazole-5-carbonitrile.
Step 3: Reduction of Isoxazole-5-carbonitrile to (Isoxazol-5-yl)methanamine
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To a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of isoxazole-5-carbonitrile (1.0 eq.) in anhydrous THF dropwise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
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Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential and careful dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where 'x' is the mass of LiAlH₄ in grams.
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Stir the resulting granular precipitate at room temperature for 30 minutes.
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Filter the mixture through a pad of Celite®, washing the filter cake with THF and ethyl acetate.
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Concentrate the combined filtrates under reduced pressure to yield the crude (isoxazol-5-yl)methanamine. The crude product may be purified by distillation or chromatography if necessary.
Step 4: Formation of (Isoxazol-5-yl)methanamine Hydrochloride
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Dissolve the crude (isoxazol-5-yl)methanamine in a minimal amount of anhydrous diethyl ether.
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To this solution, add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.
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Collect the resulting white precipitate by vacuum filtration.
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Wash the solid with cold, anhydrous diethyl ether.
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Dry the product under vacuum to yield (isoxazol-5-yl)methanamine hydrochloride.
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for (isoxazol-5-yl)methanamine hydrochloride.
